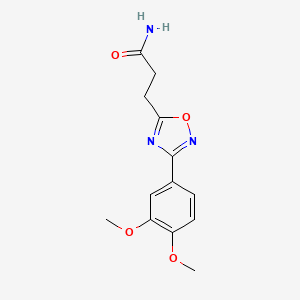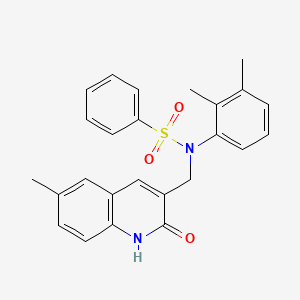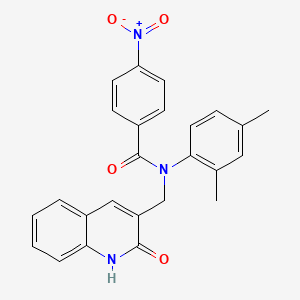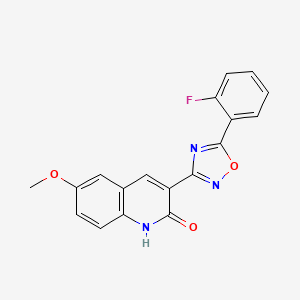
N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as an inhibitor of protein-protein interactions by binding to the interface of the interacting proteins and disrupting the formation of the protein complex. It has been shown to inhibit the interaction between STAT3 and its upstream activator by binding to the SH2 domain of STAT3. Similarly, this compound inhibits the interaction between NF-κB and its upstream activator by binding to the RelA subunit of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high potency and specificity towards protein-protein interactions. It can be used at low concentrations to inhibit the interaction between the target proteins, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is the evaluation of this compound in various disease models to assess its therapeutic potential. Additionally, the identification of other protein-protein interactions that can be targeted by this compound can lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the interaction between the transcription factor STAT3 and its upstream activator, which plays a crucial role in cancer cell survival and proliferation. This compound has also been shown to inhibit the interaction between the transcription factor NF-κB and its upstream activator, which is involved in the regulation of inflammation and immune response.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-9-3-4-10-17(16)23-26-24(31-27-23)18-11-5-7-13-20(18)30-15-22(28)25-19-12-6-8-14-21(19)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFKCGRZJMIUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7700738.png)
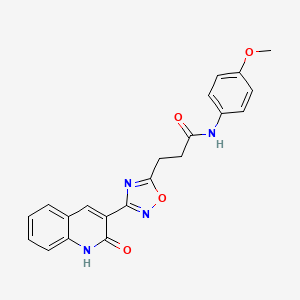
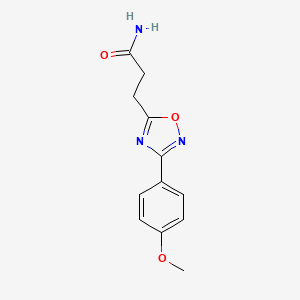

![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)

